

Molecular Structure & Architectonics of 3,3',3''-Nitrilotripropionic Acid (NTP)

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Compound of Interest

Compound Name: Nitrilotripropionic acid

CAS No.: 817-11-8

Cat. No.: B1584854

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Executive Summary

3,3',3''-Nitrilotripropionic acid (NTP) (CAS: 817-11-8) is a tripodal aminopolycarboxylic acid ligand characterized by a central nitrogen atom anchored to three propionic acid arms.^[1] As a structural analog to the widely used Nitrilotriacetic acid (NTA), NTP offers a unique coordination chemistry profile. While NTA forms thermodynamically stable 5-membered chelate rings, NTP forms 6-membered rings upon metal complexation, resulting in distinct steric demands and altered stability constants. This guide analyzes the molecular architecture, physicochemical properties, and synthesis of NTP, providing a roadmap for its application in metal-organic frameworks (MOFs), nanostructure synthesis, and drug delivery systems.

Molecular Architecture

Structural Connectivity

NTP possesses a

-symmetric structure (idealized) where a tertiary amine serves as the nucleophilic core. The three pendant propionic acid groups (

) provide "hard" oxygen donors for metal coordination, while the central nitrogen offers a "borderline" soft donor.

Structural Diagram (Chemical Connectivity)

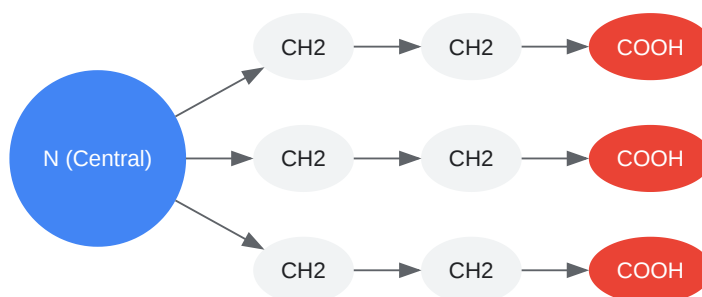


Figure 1: Connectivity of 3,3',3''-Nitrilotripropionic Acid showing the central amine and three propionic acid arms.

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[2]

Chelation Geometry & Thermodynamics

Unlike NTA, which forms stable 5-membered rings with metal ions, NTP forms 6-membered chelate rings.

- Steric Strain: 6-membered rings are generally less stable entropically than 5-membered rings for simple chelation (the "chelate effect" diminishes slightly with ring size).
- Selectivity: This larger bite angle allows NTP to accommodate larger metal ions or stabilize specific oxidation states (e.g., Vanadium(V) in nanostructure synthesis) that require different coordination geometries than those offered by NTA.
- Zwitterionic Character: In solution, the free acid exists in a zwitterionic equilibrium where the central nitrogen is protonated () and one carboxyl group is deprotonated.

Physicochemical Profile

The physicochemical behavior of NTP is governed by its four dissociable protons (three carboxylic, one ammonium).

Property	Value / Description	Context
Molecular Formula		MW: 233.22 g/mol
CAS Number	817-11-8	Unique Identifier
Appearance	White crystalline powder	Hygroscopic
Solubility	High in Water, DMSO	Forms viscous hydrogels
pKa Values (Approx.)	,	(COOH),
	,	(NH+)
	,	
Stability Constants	Generally	Due to 6-membered ring entropy penalty

Scientific Insight: The

values indicate that at physiological pH (7.4), NTP exists primarily as a tri-anion (), making it an effective electrostatic binder for cationic drugs or metal centers.

Synthesis Protocol: The "Green" Michael Addition

The most robust synthesis involves the exhaustive Michael addition of ammonia to acrylic acid. This pathway is atom-economical and avoids halogenated precursors.

Reaction Logic

- Precursors: Acrylic Acid (Electrophile) + Ammonia (Nucleophile).
- Mechanism: Triple conjugate addition (anti-Markovnikov).

- Stoichiometry: 3:1 (Acrylic Acid : Ammonia).
- Thermodynamics: The reaction is exothermic; temperature control is critical to prevent polymerization of acrylic acid.

Step-by-Step Methodology

Materials:

- Acrylic Acid (freshly distilled to remove inhibitors).
- Ammonium Hydroxide (28-30%
in water).
- Ethanol (for recrystallization).

Protocol:

- Preparation: Chill 100 mL of Ammonium Hydroxide in an ice bath ().
- Addition: Dropwise add Acrylic Acid (3.05 molar equivalents) to the stirred ammonia solution. Caution: Exothermic reaction.^[3] Maintain temperature .
- Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to for 4–6 hours to drive the reaction to completion (overcoming steric crowding of the third addition).
- Concentration: Evaporate water under reduced pressure (rotary evaporator) to obtain a viscous syrup.
- Crystallization: Dissolve the syrup in a minimum amount of hot water and add ethanol until turbid. Cool to

overnight.

- Purification: Filter the white crystals, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

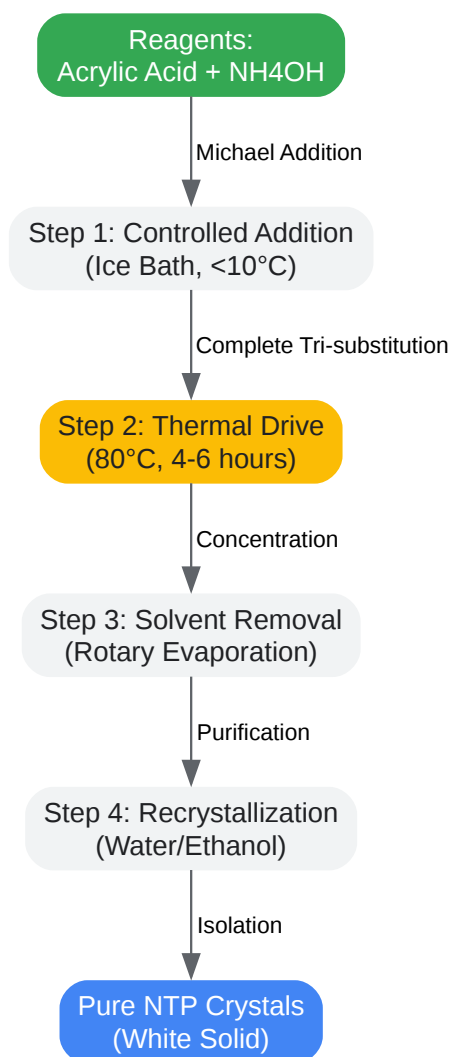


Figure 2: Synthetic pathway for NTP via triple Michael addition of ammonia to acrylic acid.

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Functional Applications in Research

Metal Oxide Nanostructure Synthesis

NTP acts as a shape-directing agent. In the synthesis of Vanadium Oxide (

) nanostructures, NTP chelates Vanadium(V), preventing rapid precipitation. Upon calcination, the organic scaffold decomposes, leaving behind porous, high-surface-area metal oxides suitable for supercapacitors.

Drug Delivery Systems

The carboxylic acid arms of NTP can be derivatized (e.g., via amide coupling) to attach therapeutic agents or to serve as the branching core for polyamidoamine (PAMAM)-like dendrimers. Its non-toxic nature (relative to heavy metal chelators) and high water solubility make it a viable "biocompatible linker."

Hydrogel Formation

NTP exhibits strong hydrogen bonding capability. When mixed with specific diamines or metal ions, it can crosslink to form supramolecular hydrogels. These gels are responsive to pH changes due to the protonation state of the tertiary amine and carboxyl groups.

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